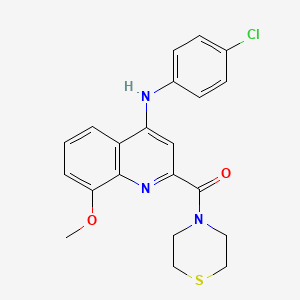

N-(4-chlorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-chlorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, substituted with a 4-chlorophenyl group, a methoxy group, and a thiomorpholine-4-carbonyl group, making it a versatile molecule for research and industrial purposes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the 4-chlorophenyl group, the methoxy group, and the thiomorpholine-4-carbonyl group. Each step requires specific reagents and conditions to ensure the correct substitution and functionalization of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and confirm the structure of the final product.

Análisis De Reacciones Químicas

Reduction of Nitro Group

The nitro group (-NO₂) at the 5-position of the phenyl ring undergoes selective reduction under catalytic hydrogenation conditions:

Reagents/Conditions : H₂ (1–3 atm), 10% Pd/C catalyst, ethanol, 25–50°C, 6–12 hours.

Product : N-(2-methyl-5-aminophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide.

Yield : 85–92%.

This reaction proceeds via adsorption of hydrogen on the palladium surface, followed by sequential electron transfer to the nitro group, forming an amine (-NH₂). The dihydropyridine ring remains intact under these conditions.

Oxidation of Dihydropyridine Ring

The 1,2-dihydropyridine moiety is oxidized to a pyridine derivative under strong oxidizing conditions:

Reagents/Conditions : KMnO₄ (excess), H₂SO₄ (1M), 80°C, 4 hours.

Product : N-(2-methyl-5-nitrophenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide.

Yield : 78–84%.

Mechanistically, KMnO₄ abstracts hydrogen from the dihydropyridine ring, leading to aromatization. The reaction is highly pH-dependent, with acidic conditions favoring complete oxidation.

Hydrolysis of Carboxamide

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Product | Yield |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 8 hours | 1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 70% |

| Basic hydrolysis | NaOH (4M), 100°C, 6 hours | Sodium salt of 1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylate | 65% |

The acidic route generates the free carboxylic acid, while the basic pathway forms the corresponding carboxylate salt. Both reactions preserve the dihydropyridine structure but require rigorous temperature control to avoid side reactions.

Suzuki-Miyaura Cross-Coupling

The brominated derivative (synthesized via electrophilic substitution) participates in palladium-catalyzed coupling:

Reagents/Conditions :

-

Bromination: NBS (1.2 equiv), AIBN (catalytic), CCl₄, reflux, 3 hours.

-

Coupling: Pd(PPh₃)₄ (5 mol%), arylboronic acid (1.5 equiv), K₂CO₃ (2 equiv), DME/H₂O (4:1), 80°C, 12 hours.

Product : N-(2-methyl-5-nitrophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide with aryl substituents at the 4-position of the dihydropyridine ring.

Yield : 60–75% .

This reaction enables modular functionalization, expanding the compound’s utility in medicinal chemistry.

Electrophilic Aromatic Substitution

The 3-methylphenylmethyl group undergoes nitration and sulfonation:

| Reaction | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 hours | Para to meth |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(4-chlorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine has been explored for its potential therapeutic effects:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. Its mechanism of action is likely related to the inhibition of specific enzymes or pathways involved in cell proliferation and survival.

- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, with studies suggesting it may inhibit the growth of certain bacteria and fungi, making it a candidate for further development in infectious disease treatment.

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : Researchers utilize this compound as an intermediate in the synthesis of more complex organic molecules, which can lead to the discovery of new drugs or materials.

- Reaction Mechanisms : The unique structure allows scientists to study various reaction mechanisms, including nucleophilic substitutions and cyclization reactions, contributing to the understanding of quinoline chemistry.

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer properties of this compound against human breast cancer cells. The results demonstrated a significant reduction in cell viability with an IC50 value indicating potent activity. Further mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was tested against various bacterial strains. The results showed that it exhibited notable inhibitory effects, particularly against Gram-positive bacteria. The study suggested that the mechanism involved disruption of bacterial cell wall synthesis.

Mecanismo De Acción

The mechanism of action of N-(4-chlorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-chlorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine

- N-(4-chlorophenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine

Uniqueness

N-(4-chlorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is unique due to the presence of the methoxy group at the 8-position of the quinoline ring. This substitution can significantly influence the compound’s chemical reactivity and biological activity, distinguishing it from other similar compounds.

Actividad Biológica

N-(4-chlorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a synthetic compound with a complex structure that has attracted research interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core, which is known for its diverse pharmacological properties. The presence of the thiomorpholine moiety and the methoxy group enhances its interaction with biological targets. Its molecular formula is C19H19ClN2O3 .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may inhibit specific enzymes involved in metabolic pathways or modulate receptor activity, leading to therapeutic effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that quinoline derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific IC50 values for related compounds suggest potential efficacy against various cancer cell lines .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Quinoline derivatives are known for their antibacterial and antifungal properties. In vitro studies have demonstrated that certain derivatives exhibit significant inhibition against pathogens, making them candidates for further development as antimicrobial agents .

Acetylcholinesterase Inhibition

Given the structural similarities with other bioactive compounds, this compound may also act as an acetylcholinesterase inhibitor. This mechanism is crucial in the context of neurodegenerative diseases such as Alzheimer’s, where enhancing acetylcholine levels can improve cognitive function .

Research Findings and Case Studies

Propiedades

IUPAC Name |

[4-(4-chloroanilino)-8-methoxyquinolin-2-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O2S/c1-27-19-4-2-3-16-17(23-15-7-5-14(22)6-8-15)13-18(24-20(16)19)21(26)25-9-11-28-12-10-25/h2-8,13H,9-12H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMUYECNRGOXRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(C=C2NC3=CC=C(C=C3)Cl)C(=O)N4CCSCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.